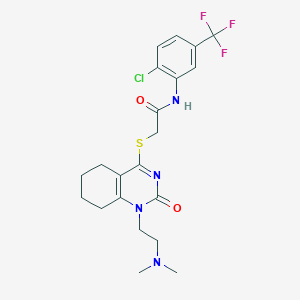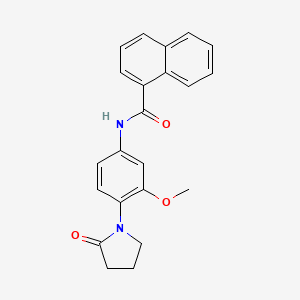![molecular formula C16H18ClN3O4S B2802846 5-Chloro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine CAS No. 2415601-85-1](/img/structure/B2802846.png)
5-Chloro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, TAK-659, and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the development and survival of B-cells. By inhibiting BTK, TAK-659 can induce apoptosis (programmed cell death) in B-cells, thereby reducing the number of cancerous or abnormal B-cells in the body.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated potent anti-tumor activity and has been well-tolerated in animal models. Additionally, TAK-659 has been shown to modulate immune responses, which may have implications for the treatment of autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 for lab experiments is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, TAK-659 has shown good pharmacokinetic properties, which allows for more accurate dosing and better reproducibility of results. However, one limitation of TAK-659 is its relatively high cost, which may limit its accessibility for some research groups.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One potential area of focus is the optimization of dosing regimens and treatment schedules for different disease indications. Additionally, further studies are needed to better understand the long-term safety and efficacy of TAK-659 in humans. Finally, there is potential for the development of combination therapies that incorporate TAK-659 with other targeted agents or immunotherapies to enhance treatment outcomes.
Synthesemethoden
The synthesis of TAK-659 involves the reaction of 5-chloro-2-hydroxypyrimidine with 1-(2-methoxyphenyl)sulfonylpiperidin-4-amine in the presence of a coupling agent. The resulting product is then purified using various chromatographic techniques to obtain TAK-659 in its pure form.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In particular, TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.
Eigenschaften
IUPAC Name |
5-chloro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-23-14-4-2-3-5-15(14)25(21,22)20-8-6-13(7-9-20)24-16-18-10-12(17)11-19-16/h2-5,10-11,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVMQHCXYRWADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2802764.png)


![1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B2802770.png)



![N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2802775.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B2802779.png)
![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2802780.png)

![5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2802783.png)
